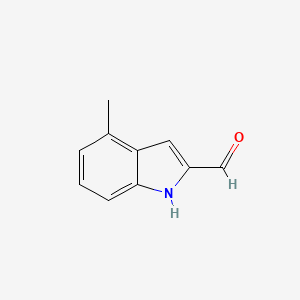

4-甲基-1H-吲哚-2-甲醛

描述

4-Methyl-1H-indole-2-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It may be used in the synthesis of indole-based melatonin analog hydrazone derivatives .

Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

The molecular formula of 4-Methyl-1H-indole-2-carbaldehyde is C10H9NO. Its InChI Code is 1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 .Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis

4-Methyl-1H-indole-2-carbaldehyde has a molecular weight of 159.19. It is stored in an inert atmosphere at 2-8°C. It is a solid substance .科学研究应用

绿色和可持续合成

4-甲基-1H-吲哚-2-甲醛用于绿色和可持续的合成方法。例如,在对Knoevenagel缩合产物合成的研究中,吲哚-3-甲醛作为脂氧合酶抑制剂和在抗菌和抗炎应用中表现出显着的活性。这些化合物使用环保的方法合成,突出了该化合物在可持续化学中的作用(Madan, 2020)。

杂环的合成

该化合物对于合成各种杂环至关重要,例如4-(苯磺酰基)-4H-呋喃[3,4-b]吲哚,它们由吲哚衍生物制备。这些合成涉及产生结构多样的化合物的复杂反应,表明4-甲基-1H-吲哚-2-甲醛在有机化学中的多功能性(Gribble, Jiang, & Liu, 2002)。

金催化的环异构化

在催化领域,该化合物参与金催化的环异构化反应。这些反应有效地产生1H-吲哚-2-甲醛和(E)-2-(碘亚甲基)吲哚啉-3-醇,证明了该化合物在先进合成程序中的重要性(Kothandaraman, Mothe, Toh, & Chan, 2011)。

有机催化不对称合成

4-甲基-1H-吲哚-2-甲醛在有机催化不对称合成中发挥作用。它用于创建吲哚邻醌二甲烷中间体,这对于合成各种咔唑衍生物至关重要。这说明了它在以高对映选择性创建复杂分子的应用中(Gu, Zhang, Su, & Deng, 2016)。

抗菌活性

该化合物已用于合成吲哚-3-甲醛半碳酰腙衍生物,该衍生物表现出显着的抗菌活性。该应用强调了其在开发新的抗菌剂方面的潜力(Carrasco, Hernández, Chupayo, Álvarez, Oramas-Royo, Spodine, Tamariz-Angeles, Olivera-Gonzales, & Dávalos, 2020)。

抗癌活性

在癌症研究中,4-甲基-1H-吲哚-2-甲醛的衍生物已被合成并测试其抗癌特性。这突出了该化合物在开发潜在治疗剂中的作用(Reddy & Reddy, 2020)。

在腐蚀抑制中的应用

该化合物已被研究其作为腐蚀抑制剂的有效性,特别是在酸性环境中保护低碳钢。该应用展示了其在工业过程中的潜力(Ashhari & Sarabi, 2015)。

作用机制

Target of Action

It is known that indole derivatives, which include 4-methyl-1h-indole-2-carbaldehyde, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 4-Methyl-1H-indole-2-carbaldehyde can be influenced by various environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to maintain stability .

安全和危害

未来方向

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

属性

IUPAC Name |

4-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUYNKDWQDSGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)

![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)

![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)

![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)

![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)